7-Bromo-1-methyl-1H-indole-3-carbaldehyde
Overview
Description
7-Bromo-1-methyl-1H-indole-3-carbaldehyde is a brominated derivative of 1-methyl-1H-indole-3-carbaldehyde. This compound is part of the indole family, which are heterocyclic aromatic organic compounds known for their significant biological and chemical properties. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by the bromination of 1-methyl-1H-indole-3-carbaldehyde using bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3).
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 1H-indole-3-carbaldehyde with methyl chloride in the presence of aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acid derivatives.
Reduction Products: 7-Bromo-1-methyl-1H-indole-3-amine.
Substitution Products: Hydroxylated or aminated derivatives of the compound.
Scientific Research Applications
7-Bromo-1-methyl-1H-indole-3-carbaldehyde is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: It serves as a precursor for the synthesis of various indole derivatives, which are important in organic synthesis.
Biology: Indole derivatives exhibit a range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is used in the development of pharmaceuticals targeting various diseases, including cancer and microbial infections.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
7-Bromo-1-methyl-1H-indole-3-carbaldehyde is similar to other indole derivatives, such as 1H-indole-3-carbaldehyde and 7-bromo-1H-indole. its unique structural features, such as the presence of the bromine atom and the methyl group, contribute to its distinct chemical and biological properties. These differences make it a valuable compound in various applications compared to its analogs.
Comparison with Similar Compounds
1H-indole-3-carbaldehyde
7-bromo-1H-indole
1-methyl-1H-indole-3-carbaldehyde
Properties
IUPAC Name |
7-bromo-1-methylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-5-7(6-13)8-3-2-4-9(11)10(8)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPUXJHMQNPZQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=CC=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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